molecular formula C16H14F3N3O2S B13828457 Lansoprazole-13C6

Lansoprazole-13C6

Cat. No.: B13828457
M. Wt: 375.32 g/mol
InChI Key: MJIHNNLFOKEZEW-SDHHWPBBSA-N
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Description

Lansoprazole-13C6 is a stable isotope-labeled compound of lansoprazole, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including pharmacokinetic and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lansoprazole-13C6 involves the incorporation of carbon-13 isotopes into the lansoprazole molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lansoprazole-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lansoprazole-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Applications include:

Mechanism of Action

Lansoprazole-13C6, like its non-labeled counterpart, works by inhibiting the H+/K±ATPase enzyme system in the gastric parietal cellsBy inhibiting this enzyme, lansoprazole effectively reduces gastric acid secretion, promoting the healing of ulcers and alleviating symptoms of acid-related disorders .

Comparison with Similar Compounds

Lansoprazole-13C6 can be compared with other proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, pantoprazole, and rabeprazole. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles, onset of action, and potential for drug interactions . This compound is unique due to its stable isotope labeling, which provides advantages in research applications by allowing for precise tracking and quantification .

List of Similar Compounds

  • Omeprazole
  • Esomeprazole
  • Pantoprazole
  • Rabeprazole

This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, making it a valuable tool in both clinical and research settings.

Properties

Molecular Formula

C16H14F3N3O2S

Molecular Weight

375.32 g/mol

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1

InChI Key

MJIHNNLFOKEZEW-SDHHWPBBSA-N

Isomeric SMILES

CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

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